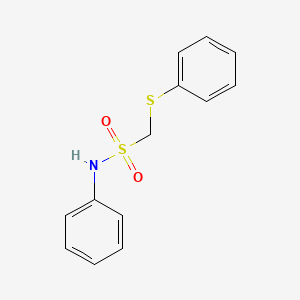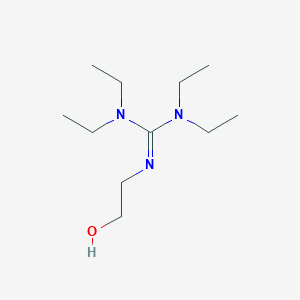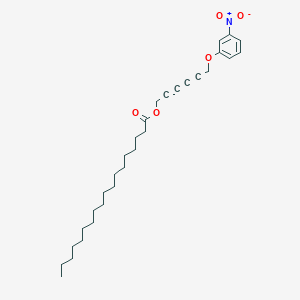
6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate is an organic compound with a complex structure that includes a nitrophenoxy group, a hexa-2,4-diyn-1-yl chain, and an octadecanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate typically involves multiple steps. One common approach is to start with the preparation of the hexa-2,4-diyn-1-yl intermediate, which can be synthesized through a series of coupling reactions involving alkynes. The nitrophenoxy group is then introduced via a nucleophilic substitution reaction. Finally, the octadecanoate ester is formed through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential as bioactive molecules with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate exerts its effects involves interactions with molecular targets and pathways. The nitrophenoxy group can participate in electron transfer reactions, while the hexa-2,4-diyn-1-yl chain can engage in conjugated systems, affecting the compound’s reactivity and stability. The octadecanoate ester provides hydrophobic properties, influencing the compound’s solubility and interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Hexa-2,4-diyn-1-ylbenzene: Shares the hexa-2,4-diyn-1-yl chain but lacks the nitrophenoxy and octadecanoate groups.
2,4-Hexadiynylidene-1,6-dioxaspiro[4.4]non-3-ene: Contains a similar diynylidene structure but with different functional groups.
Uniqueness
6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate is unique due to the combination of its nitrophenoxy group, hexa-2,4-diyn-1-yl chain, and octadecanoate ester
Properties
CAS No. |
58811-62-4 |
|---|---|
Molecular Formula |
C30H43NO5 |
Molecular Weight |
497.7 g/mol |
IUPAC Name |
6-(3-nitrophenoxy)hexa-2,4-diynyl octadecanoate |
InChI |
InChI=1S/C30H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-30(32)36-26-20-17-16-19-25-35-29-23-21-22-28(27-29)31(33)34/h21-23,27H,2-15,18,24-26H2,1H3 |
InChI Key |
BLKSCACLSSICFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC#CC#CCOC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-lambda~5~-phosphane](/img/structure/B14623461.png)
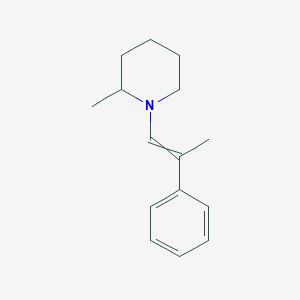
![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)

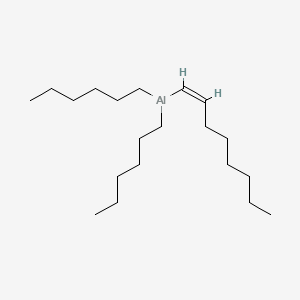
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
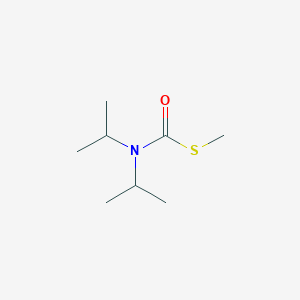
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
